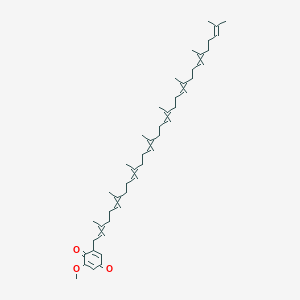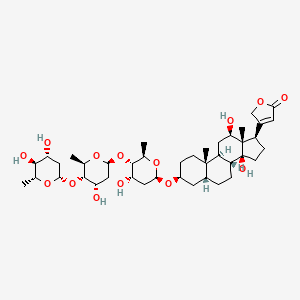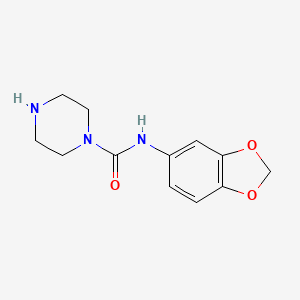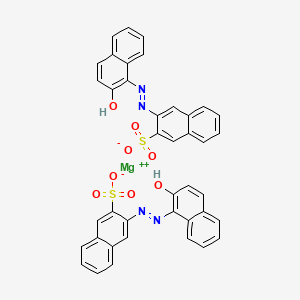
2-(2-Ethoxyphenoxy)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-Aminopropan-2-yl)oxy]-2-ethoxybenzene is an organic compound with a complex structure that includes an amino group, an ether linkage, and an ethoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Aminopropan-2-yl)oxy]-2-ethoxybenzene typically involves the reaction of 2-ethoxyphenol with 1-chloro-2-propanamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 1-chloro-2-propanamine attacks the phenolic oxygen of 2-ethoxyphenol, forming the desired ether linkage.
Industrial Production Methods
In an industrial setting, the production of 1-[(1-Aminopropan-2-yl)oxy]-2-ethoxybenzene may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[(1-Aminopropan-2-yl)oxy]-2-ethoxybenzene can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and strong bases (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary amines.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-[(1-Aminopropan-2-yl)oxy]-2-ethoxybenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(1-Aminopropan-2-yl)oxy]-2-ethoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(1-Aminopropan-2-yl)oxy]-2-methylbenzene
- 1-[(1-Aminopropan-2-yl)oxy]-2-methoxybenzene
Comparison
Compared to its analogs, 1-[(1-Aminopropan-2-yl)oxy]-2-ethoxybenzene is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and stability, making it more suitable for certain applications.
Propiedades
Fórmula molecular |
C11H17NO2 |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
2-(2-ethoxyphenoxy)propan-1-amine |
InChI |
InChI=1S/C11H17NO2/c1-3-13-10-6-4-5-7-11(10)14-9(2)8-12/h4-7,9H,3,8,12H2,1-2H3 |
Clave InChI |
FPEWWOKGEWVXAC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1OC(C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride](/img/structure/B13771997.png)





![1-[(2,4-Difluorophenyl)sulfonyl]piperidine](/img/structure/B13772007.png)







